REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.Cl.[NH:12]1[CH2:15][CH:14]([OH:16])[CH2:13]1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C.C([O-])(O)=O.[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O>[N+:8]([C:5]1[N:6]=[CH:7][C:2]([N:12]2[CH2:15][CH:14]([OH:16])[CH2:13]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:1.2,3.4.5,6.7.8,9.10|
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CC(C1)O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.103 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ethyl acetate NaHCO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extracted with ethyl acetate (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=N1)N1CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.Cl.[NH:12]1[CH2:15][CH:14]([OH:16])[CH2:13]1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C.C([O-])(O)=O.[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O>[N+:8]([C:5]1[N:6]=[CH:7][C:2]([N:12]2[CH2:15][CH:14]([OH:16])[CH2:13]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:1.2,3.4.5,6.7.8,9.10|
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CC(C1)O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.103 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ethyl acetate NaHCO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extracted with ethyl acetate (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=N1)N1CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |